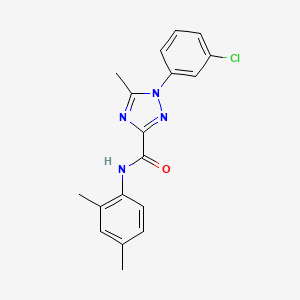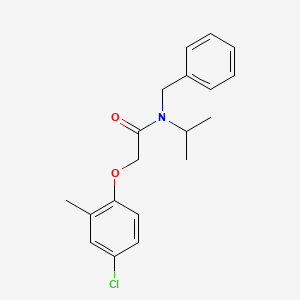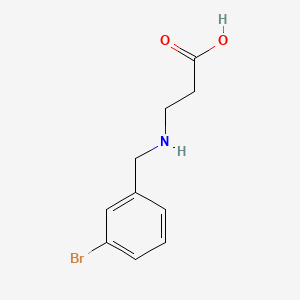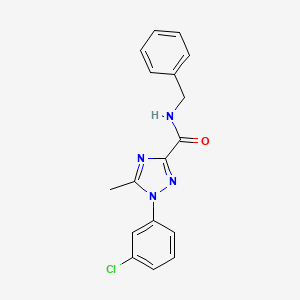
4-(1,3-benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine is a heterocyclic compound that features both benzothiazole and pyrazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.
Vorbereitungsmethoden
The synthesis of 4-(1,3-benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring . This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
4-(1,3-Benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-(1,3-Benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine involves its interaction with various molecular targets. The benzothiazole moiety is known to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division . The pyrazole ring can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects . The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds also exhibit significant biological activities and are used in similar applications.
2,4-Disubstituted thiazoles: These compounds have been studied for their multitargeted bioactive properties and are comparable in their antibacterial and antifungal activities.
3-(1,3-Benzothiazol-2-yl)pyrazolines: These compounds show similar antimicrobial potential and are used in medicinal chemistry.
The uniqueness of 4-(1,3-benzothiazol-2-yl)-N~5~-phenyl-1H-pyrazole-3,5-diamine lies in its dual functionality, combining the properties of both benzothiazole and pyrazole rings, which enhances its biological activity and makes it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C16H13N5S |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-yl)-3-N-phenyl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C16H13N5S/c17-14-13(16-19-11-8-4-5-9-12(11)22-16)15(21-20-14)18-10-6-2-1-3-7-10/h1-9H,(H4,17,18,20,21) |
InChI-Schlüssel |
MZQUELMTQIXQPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NNC(=C2C3=NC4=CC=CC=C4S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13370152.png)

![2'-Chloro-5'-methyl-4',5'-dihydrospiro(cyclohexane-1,7'-thieno[3,2-c]pyridine)](/img/structure/B13370169.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13370171.png)


![3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370199.png)
![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B13370205.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370206.png)

![ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13370211.png)
![N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370218.png)
![2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile](/img/structure/B13370229.png)
